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Compound of Interest

Compound Name: 2-lodo-2,3-dimethylbutane

cat. No.: B3344076

An In-depth Technical Guide to the Chemical Properties of 2-lodo-2,3-dimethylbutane

Abstract

This technical guide provides a comprehensive examination of the chemical properties,
structure, reactivity, and synthesis of 2-iodo-2,3-dimethylbutane (CAS No. 594-59-2). As a
sterically hindered tertiary alkyl iodide, its chemistry is dominated by reaction pathways
involving carbocation intermediates, primarily SN1 and E1 mechanisms, as well as concerted
E2 eliminations with strong bases. This document offers field-proven insights into its reaction
mechanisms, spectroscopic characteristics, and synthetic routes, designed for researchers,
scientists, and professionals in drug development and organic synthesis.

Nomenclature and Molecular Structure

2-lodo-2,3-dimethylbutane is a halogenated alkane. The iodine atom is attached to a tertiary
carbon, which significantly influences its chemical reactivity.

e |[UPAC Name: 2-iodo-2,3-dimethylbutane[1][2]
e Common Name: 2,3-Dimethyl-2-iodobutane[1]
o CAS Registry Number: 594-59-2[1][2]

e Molecular Formula: CeH13I[1][2][3]

e Molecular Weight: 212.07 g/mol [1][2][3]
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The structure features a butane backbone with methyl groups at positions 2 and 3, and an
iodine atom at position 2. The carbon atom bonded to the iodine (C2) is tertiary, meaning it is
bonded to three other carbon atoms.[4] This steric hindrance around the reaction center
prevents bimolecular nucleophilic substitution (SN2) reactions.[5][6]

Physical and Spectroscopic Properties

Comprehensive, experimentally verified physical property data for 2-iodo-2,3-dimethylbutane
is limited in publicly available literature. However, key properties can be predicted based on its
structure and comparison with similar compounds.

Table 1: Physical and Computed Properties

Property Value/Description Source
Molecular Formula CeHasl PubChem[2]
Molecular Weight 212.07 g/mol PubChem[2]
_ Expected to be a liquid at room
Physical Form N/A
temperature.

Data not available. The parent
) alkane, 2,3-dimethylbutane,
Density ) N/A
has a density of 0.662 g/mL at

25°C.

Data not available. The parent
Boiling Point alkane, 2,3-dimethylbutane, N/A
boils at 58°C.

Insoluble in water; soluble in
Solubility common organic solvents like N/A

ethers and hydrocarbons.

| Octanol/Water Partition Coefficient (logP) | 3.5 (Computed) | PubChem][2] |

Spectroscopic Characterization
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While specific spectra are not widely published, the expected spectroscopic features can be
reliably predicted.

e Mass Spectrometry (MS): The NIST Chemistry WebBook indicates the availability of mass
spectrometry data for this compound.[1][7] In electron ionization (EI) mass spectrometry, the
molecular ion peak [M]* at m/z = 212 would be observed. The most significant fragmentation
pathway is the loss of the iodine radical (l*, mass 127) to form a stable tertiary carbocation,
[CeH13]*, which would result in a prominent peak, likely the base peak, at m/z = 85. Further
fragmentation of this cation would lead to peaks corresponding to the loss of methyl or ethyl

groups.

» Nuclear Magnetic Resonance (*H NMR) Spectroscopy: The molecule contains a chiral center
at C3, which makes the two methyl groups on C2 diastereotopic and thus chemically non-

equivalent.

o Predicted *H NMR Signals:

Two singlets for the two C2 methyl groups.

A doublet for the C4 methyl group.

A doublet for the methyl group attached to C3.

A multiplet (septet) for the C3 proton.

e Carbon-13 (33C NMR) Spectroscopy: Due to the molecule's asymmetry, six distinct signals
are expected, one for each carbon atom.

e Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and
bending vibrations.[2]

o

C-H stretching: Strong bands in the 2850-3000 cm~1 region.

[e]

C-H bending: Bands in the 1350-1470 cm~1 region.

o

C-I stretching: A weak band in the fingerprint region, typically around 500-600 cm~2.
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Chemical Reactivity and Mechanisms

As a tertiary alkyl halide, 2-iodo-2,3-dimethylbutane’'s reactivity is characterized by its inability
to undergo SN2 reactions.[8] Instead, it favors unimolecular pathways (SN1, E1) that proceed
through a stable tertiary carbocation intermediate, as well as bimolecular elimination (E2) in the
presence of strong bases.[4][9]

Nucleophilic Substitution (Sn1) and Elimination (E1)
Reactions

In the presence of a polar protic solvent that is also a weak nucleophile (e.g., ethanol, water),
2-iodo-2,3-dimethylbutane undergoes solvolysis via a mixture of SN1 and E1 pathways. The
rate-determining step for both reactions is the spontaneous dissociation of the iodide leaving
group to form a stable tertiary carbocation (2,3-dimethylbutan-2-yl cation).

e Snl Pathway: The nucleophilic solvent attacks the carbocation, leading to a substitution
product. For example, reaction with ethanol yields tert-butyl 2,3-dimethylbut-2-yl ether.[9]

o E1 Pathway: The solvent acts as a weak base, removing a proton from a carbon adjacent to
the carbocationic center. This pathway also leads to the formation of alkenes, favoring the
most stable (Zaitsev) product.

+ ROH (Nucleophile)
-H+ SN1 Product
(e.g., Ether with ROH)

Slow, RDS \
2-lodo-2,3-dimethylbutane -- Tertiary Carbocation ) A
' (2,3—dimethylbutan—2—yl)j " A\

(Solvent as Base) E1 Product
(Alkene)

Click to download full resolution via product page

Caption: Sn1/E1 reaction pathway for 2-iodo-2,3-dimethylbutane.

Elimination (E2) Reactions

When treated with a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol, 2-
iodo-2,3-dimethylbutane undergoes a concerted E2 elimination.[4][9] This reaction generally
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follows Zaitsev's rule, where the major product is the more substituted, and therefore more
stable, alkene.

e Major Product (Zaitsev): Removal of a proton from C3 results in the formation of 2,3-
dimethylbut-2-ene, a tetrasubstituted alkene.[10]

e Minor Product (Hofmann): Removal of a proton from one of the C1 methyl groups yields 2,3-
dimethylbut-1-ene, a disubstituted alkene.[10]

The use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), would increase
the proportion of the Hofmann product due to the base's difficulty in accessing the more
sterically hindered C3 proton.[11]

2-lodo-2,3-dimethylbutane + Strong Base (B™)

[ C(CHs)2-CH(CHs)2 j
|
I

- H* from C3 - H* from C1
-1 -1

Major Product (Zaitsev) Minor Product (Hofmann)
2,3-dimethylbut-2-ene 2,3-dimethylbut-1-ene

Click to download full resolution via product page

Caption: E2 elimination pathways yielding Zaitsev and Hofmann products.

Competition Between Substitution and Elimination

The outcome of reacting 2-iodo-2,3-dimethylbutane is highly dependent on the reaction
conditions:

¢ Nucleophile/Base Strength: Weakly basic nucleophiles (H20, ROH) favor Sn1/E1.[9] Strong
bases (RO~, OH") favor E2.[8]
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o Temperature: Higher temperatures favor elimination over substitution because elimination
has a higher activation energy and is entropically favored.[10]

» Steric Hindrance: Bulky bases favor elimination, specifically the less substituted Hofmann
product.[11]

Other Reactions

o Heck Reaction: As a tertiary alkyl halide, it can participate in palladium-catalyzed Heck
reactions, offering a method to form new carbon-carbon bonds.[12]

e Reduction: Reaction with reducing agents like lithium aluminum deuteride (LAD) can
proceed through a single-electron-transfer (SET) mechanism.[5]

Synthesis of 2-lodo-2,3-dimethylbutane

A key synthetic route to 2-iodo-2,3-dimethylbutane is the electrophilic addition of hydrogen
iodide (HI) to an alkene. A notable example that underscores carbocation chemistry is the
reaction of HI with 3,3-dimethylbut-1-ene.[13] This reaction does not yield the expected
Markovnikov product (2-iodo-3,3-dimethylbutane) but instead produces 2-iodo-2,3-
dimethylbutane as the major product through a carbocation rearrangement.

Mechanism:

o Protonation: The alkene's pi bond attacks the proton of HI, forming a secondary carbocation
at C2.

e 1,2-Methyl Shift: This secondary carbocation is unstable and rapidly rearranges via a 1,2-
hydride or 1,2-alkyl shift to form a more stable intermediate. In this case, a methyl group
from C3 migrates to C2, transforming the secondary carbocation into a more stable tertiary
carbocation at C3.

» Nucleophilic Attack: The iodide ion (I7) then attacks the tertiary carbocation, yielding the final
product, 2-iodo-2,3-dimethylbutane.[13]

3,3-Dimethylbut-1-ene Secondary Carbocation

1,2-Methyl Shift
Rearrangement

2—|odo—2,3—dimethylbutanea
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Caption: Synthesis via addition of HI with a 1,2-methyl shift rearrangement.

Safety and Handling

While a specific safety data sheet (SDS) for 2-iodo-2,3-dimethylbutane is not readily
available, precautions should be based on the known hazards of similar iodoalkanes and the
parent alkane, 2,3-dimethylbutane, which is a highly flammable liquid.[14][15]

o Hazards: Assumed to be a flammable liquid and vapor.[16] May cause skin and serious eye
irritation. Inhalation may cause respiratory irritation or drowsiness.[14] Alkyl iodides are
generally considered to be toxic and should be handled with care.

e Precautions:

[¢]

Handle only in a well-ventilated area or a chemical fume hood.[16][17]

Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Use

[¢]

explosion-proof equipment.[17]

Wear appropriate personal protective equipment (PPE), including safety goggles,

o

chemical-resistant gloves, and a lab coat.[16][17]

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14]

[¢]

Conclusion

2-lodo-2,3-dimethylbutane serves as an exemplary model for understanding the reactivity of
tertiary alkyl halides. Its chemical behavior is dictated by its structure, which favors
unimolecular reaction mechanisms and is susceptible to carbocation rearrangements in
synthesis. A thorough understanding of the interplay between substrate, reagent, and reaction
conditions is crucial for predicting and controlling the outcomes of its reactions, making it a
valuable substrate for both pedagogical purposes and advanced organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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